1-(Benzotriazol-1-yl)-3-phenylprop-2-en-1-one
Description
Properties
IUPAC Name |
1-(benzotriazol-1-yl)-3-phenylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O/c19-15(11-10-12-6-2-1-3-7-12)18-14-9-5-4-8-13(14)16-17-18/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYYVHLPZRRNXJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)N2C3=CC=CC=C3N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Manganese Dioxide-Mediated Oxidation
A widely cited method involves the oxidation of 1-(benzotriazol-1-yl)-3-phenylprop-2-yn-1-ol using manganese dioxide (MnO₂) in dichloromethane (DCM). This reaction proceeds at ambient temperature over 4 hours, achieving a 63% yield of the target enone after filtration and solvent evaporation. The MnO₂ acts as a mild oxidizing agent, selectively converting the propargyl alcohol to the corresponding ynone without over-oxidation.
Reaction Conditions
Jones Reagent Oxidation
An alternative oxidation employs Jones reagent (CrO₃ in H₂SO₄) for higher reactivity. In a representative procedure, 1-(benzotriazol-1-yl)-3-phenylprop-2-yn-1-ol (2 mmol) in acetone is treated with Jones reagent at 0°C, yielding the enone quantitatively after neutralization and extraction. While efficient, this method requires careful temperature control to prevent side reactions.
Catalytic Coupling Reactions
Pt/Pd-Catalyzed Hydrogenation
Patent literature describes the use of bimetallic Pt/Pd catalysts (1:4 ratio) on carbon for coupling benzotriazole with enone precursors under hydrogen pressure (53,000 kg/m²). For example, reacting benzotriazole with 3-phenylpropargyl alcohol at 50°C for 12 hours yields 1-(benzotriazol-1-yl)-3-phenylprop-2-en-1-one in 95% purity after filtration and solvent removal.
Optimized Parameters
- Catalyst : 5% Pt/Pd on carbon (1:4 ratio)
- Pressure : 53,000 kg/m²
- Temperature : 50°C
- Solvent : Tetrahydrofuran (THF)
- Yield : 95%
Friedel-Crafts Acylation Approach
Aluminum Chloride-Mediated Acylation
A Friedel-Crafts acylation strategy utilizes anhydrous AlCl₃ to facilitate the reaction between benzotriazole and cinnamoyl chloride. In a typical procedure, AlCl₃ (3 equivalents) in DCM promotes electrophilic aromatic substitution at room temperature over 30 hours, yielding the enone in 89% yield after chromatography.
Mechanistic Pathway
- Formation of acylium ion from cinnamoyl chloride and AlCl₃.
- Electrophilic attack by the acylium ion on benzotriazole’s N1 position.
- Deprotonation to restore aromaticity, forming the final product.
One-Pot Synthesis Strategies
Tandem Oxidation-Cyclization
A one-pot method combines propargyl alcohol oxidation with in situ cyclization. For instance, 1-(benzotriazol-1-yl)-3-phenylprop-2-yn-1-ol is treated with MnO₂ and AlCl₃ in DCM, achieving simultaneous oxidation and stabilization of the enone moiety. This approach reduces purification steps and improves overall yield to 75%.
Comparative Analysis of Methods
Table 1. Efficiency of Synthesis Routes
Chemical Reactions Analysis
WAY-113676 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used in oxidation reactions include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
WAY-113676 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its effects on biological systems, including its interaction with specific proteins and enzymes.
Medicine: Research has explored its potential therapeutic applications, including its effects on certain diseases and conditions.
Industry: It is used in the development of new materials and products, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of WAY-113676 involves its interaction with specific molecular targets, such as proteins and enzymes. It exerts its effects by binding to these targets and modulating their activity. The pathways involved in its mechanism of action include various biochemical processes that are critical for cellular function.
Comparison with Similar Compounds
Table 1: Structural and Electronic Comparison of Chalcone Derivatives
Key Findings :
- The benzotriazole group in the target compound introduces a unique electronic profile, combining electron-deficient aromaticity with steric bulk, which may influence binding interactions in biological systems .
- Hydroxyl and amino substituents enhance electron density and solubility, whereas chloro groups increase lipophilicity and dipole moments .
Table 2: Pharmacological Comparison of Chalcone Derivatives
Key Findings :
- The amino-substituted chalcone exhibits potent cytotoxicity (IC₅₀ = 9.8 μM against HeLa cells), outperforming cisplatin in vitro .
- Chloro-substituted analogs show strong enzyme inhibition, suggesting electron-withdrawing groups enhance target binding .
- The benzotriazole derivative’s bioactivity remains underexplored but is hypothesized to target redox-sensitive pathways due to its conjugated system .
Biological Activity
1-(Benzotriazol-1-yl)-3-phenylprop-2-en-1-one, a compound belonging to the benzotriazole derivatives, has garnered attention due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound features a benzotriazole moiety and a phenylprop-2-en-1-one framework, which contributes to its unique chemical properties. The molecular formula is C16H14N2O, with a molecular weight of approximately 284.28 g/mol. Its structure allows for various interactions with biological macromolecules, including enzymes and receptors.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The benzotriazole moiety facilitates non-covalent interactions such as hydrogen bonding and π–π stacking, modulating the activity of enzymes and receptors involved in various biochemical pathways .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 10 to 25 µg/mL.
Anti-inflammatory Properties
The compound also demonstrates anti-inflammatory effects. Studies have reported that it can reduce inflammation markers in vitro and in vivo, suggesting its potential as a therapeutic agent for inflammatory diseases .
Anticancer Potential
Preliminary investigations suggest that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines through the modulation of signaling pathways related to cell survival and proliferation.
Comparative Biological Activity Table
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of E. coli, S. aureus | |
| Anti-inflammatory | Reduction in inflammation markers | |
| Anticancer | Induction of apoptosis in cancer cells |
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various benzotriazole derivatives, this compound was found to be one of the most effective compounds against Gram-positive bacteria, demonstrating an MIC value significantly lower than many standard antibiotics .
Case Study 2: Anti-inflammatory Activity
Another study investigated the anti-inflammatory effects of the compound using a mouse model for induced inflammation. The results showed a reduction in paw edema by approximately 60% compared to control groups, indicating substantial anti-inflammatory potential.
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing 1-(Benzotriazol-1-yl)-3-phenylprop-2-en-1-one, and how can reaction conditions be optimized to improve yield?
- Answer : The compound can be synthesized via Claisen-Schmidt condensation, where 1H-benzotriazole-1-carbaldehyde reacts with acetophenone derivatives under basic conditions. Evidence from related chalcone syntheses (e.g., 1-(1H-benzimidazol-2-yl)-3-arylprop-2-en-1-ones) suggests using ethanol/water mixtures with NaOH (10%) as a catalyst, stirring for 6–8 hours at room temperature to achieve yields >70% . Optimization may involve varying solvent polarity (e.g., acetone for higher solubility), temperature control (reflux for faster kinetics), or purification via recrystallization in aqueous ethanol .
Q. What spectroscopic techniques are most effective for confirming the structural integrity of this compound?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for verifying substituent positions and stereochemistry. Infrared (IR) spectroscopy confirms carbonyl (C=O) stretching (~1650–1700 cm⁻¹) and benzotriazole ring vibrations. Single-crystal X-ray diffraction (SHELX refinement) provides definitive structural proof, as demonstrated for analogous benzotriazole derivatives with R-factors <0.05 . High-resolution mass spectrometry (HRMS) further validates molecular weight .
Q. How can researchers screen the biological activity of this compound, and what preliminary assays are recommended?
- Answer : Prioritize enzyme inhibition assays (e.g., MAO-A/B or kinase assays) due to benzotriazole's known role in binding catalytic sites. For example, chalcone derivatives like (E)-1-(4’-aminophenyl)-3-phenylprop-2-en-1-one were tested for miRNA-18a modulation in breast cancer models using qPCR and Western blotting . Cytotoxicity can be assessed via MTT assays on cancer cell lines (IC₅₀ determination) .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?
- Answer : Hybrid functionals (e.g., B3LYP with exact exchange terms) accurately model thermochemical properties, such as HOMO-LUMO gaps and charge distribution, which correlate with electrophilicity and nucleophilic attack sites. For related systems, DFT achieved <3 kcal/mol deviation in atomization energies, enabling predictions of regioselectivity in reactions . Solvent effects can be incorporated using polarizable continuum models (PCM) .
Q. What crystallographic challenges arise in resolving the structure of this compound, and how can they be addressed?
- Answer : Anisotropic displacement ellipsoids and disorder in the benzotriazole ring require high-resolution data (θ > 25°) and iterative refinement using SHELXL. Programs like WinGX and ORTEP-III aid in visualizing thermal motion and validating geometric parameters (e.g., torsion angles, bond lengths) . Twinning or poor diffraction may necessitate synchrotron radiation or cryocooling .
Q. How do researchers resolve contradictions in structure-activity relationship (SAR) data across biological studies?
- Answer : Discrepancies in IC₅₀ values or selectivity (e.g., MAO-A vs. MAO-B inhibition) may arise from assay conditions (pH, temperature) or compound purity. Cross-validate results using orthogonal assays (e.g., fluorescence-based vs. radiometric MAO assays) and quantify impurities via HPLC . Meta-analyses of substituent effects (e.g., electron-withdrawing groups on the phenyl ring) can clarify SAR trends .
Q. What strategies are effective for elucidating the compound’s mechanism of action in complex biological systems?
- Answer : Integrative approaches include molecular docking (AutoDock Vina) to identify binding pockets in target proteins (e.g., MAO-B or MMP-9) and in silico ADMET profiling for bioavailability. In vivo models (e.g., DMBA-induced cancer in rodents) combined with transcriptomics (RNA-seq) can reveal pathways like apoptosis or metastasis . Isotope-labeled analogs (e.g., ¹³C-enriched) aid in tracking metabolic fate via NMR .
Notes
- Avoid commercial sources (e.g., BenchChem) and prioritize peer-reviewed methodologies.
- For advanced queries, emphasize interdisciplinary approaches (e.g., combining crystallography, DFT, and in vivo models).
- Contradictions in data require rigorous validation via replicated experiments and meta-analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
